molecular formula C27H22N2O4S B3981740 2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide

2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide

Cat. No.: B3981740
M. Wt: 470.5 g/mol
InChI Key: JAXNXAZZRZLPOL-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a methylanilino group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This is achieved through the chlorination of benzenesulfonic acid using phosphorus pentachloride (PCl5) in the presence of sodium hydroxide (NaOH) . The resulting benzenesulfonyl chloride is then reacted with 3-methylaniline to form the corresponding sulfonamide. This intermediate is further reacted with dibenzofuran-3-ylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4S/c1-19-8-7-9-21(16-19)29(34(31,32)22-10-3-2-4-11-22)18-27(30)28-20-14-15-24-23-12-5-6-13-25(23)33-26(24)17-20/h2-17H,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXNXAZZRZLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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